Electron-Affinity and Radiosensitization Potential: Class-Level Comparison with Lead Dinitrobenzenesulfonamide Radiosensitizers
US Patent 4,897,423 establishes that dinitrobenzenesulfonamides, as a class, exhibit selective toxicity to hypoxic cells independent of radiation, a property absent in mono-nitrobenzenesulfonamide analogs. While the patent does not explicitly test CAS 680579-44-6, the compound's four nitro groups and the electron-withdrawing 2,4-dinitrophenoxy substituent are predicted to confer a higher electron affinity (as inferred from the computed XLogP3-AA of 5.6 and the topological polar surface area of 210 Ų, both consistent with enhanced membrane permeability relative to simpler sulfonamides) [1][2]. Representative compounds in the patent demonstrated hypoxic cell cytotoxicity at concentrations as low as 10 µM, whereas corresponding mono-nitro derivatives were inactive at 100 µM [1]. This class-level evidence supports the hypothesis that CAS 680579-44-6 possesses differentiation potential relative to mono-nitro or non-halogenated sulfonamides, though direct empirical confirmation is still required.
| Evidence Dimension | Hypoxic cell cytotoxicity (class-level inference) |
|---|---|
| Target Compound Data | No direct experimental data available; predicted electron affinity based on four nitro groups and computed logP of 5.6 [1][2]. |
| Comparator Or Baseline | Mono-nitrobenzenesulfonamide analogs: inactive at 100 µM in hypoxic cell assays [1]. |
| Quantified Difference | Qualitative structural advantage: four nitro groups vs. one nitro group; patent data show that dinitro derivatives are active where mono-nitro derivatives are inactive [1]. |
| Conditions | In vitro hypoxic cell cytotoxicity assay, radiation-independent condition, as described in US Patent 4,897,423 [1]. |
Why This Matters
For researchers developing hypoxia-activated prodrugs or radiosensitizers, the multi-nitro, poly-chlorinated architecture of CAS 680579-44-6 offers a structurally privileged starting point that is mechanistically distinct from mono-nitro alternatives; verification of this class-level advantage can reduce the candidate pool early in screening cascades.
- [1] US Patent 4,897,423. Dinitrobenzenesulfonamides. Filed 1986-12-03, issued 1990-01-30. https://patents.justia.com/patent/4897423 View Source
- [2] PubChem Compound Summary for CID 2775043, 2,6-dichloro-4-(2-chloro-4-nitrophenoxy)-N-(2,4-dinitrophenoxy)benzenesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/680579-44-6 (accessed 2026-05-12). View Source
